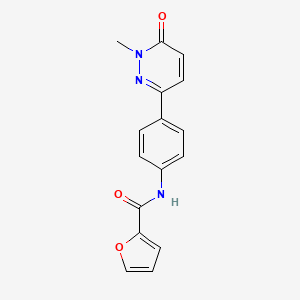

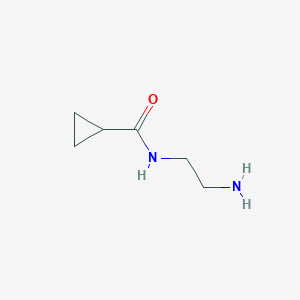

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan-carboxamide derivatives are a class of organic compounds known for their diverse pharmacological activities and chemical properties. They serve as key intermediates in the synthesis of various bioactive molecules and have been explored for their potential in medicinal chemistry.

Synthesis Analysis

The synthesis of furan-carboxamide derivatives often involves the reaction of furan-2-carbonyl chloride with different amines in the presence of triethylamine, leading to high yields of the desired carboxamide products. Specific methodologies might include palladium-catalyzed reactions, Suzuki-Miyaura cross-coupling, and oxidative carbonylation strategies for introducing functional groups and modifying the furan core (Gabriele et al., 2012), (Siddiqa et al., 2022).

Molecular Structure Analysis

Molecular structure analysis of furan-carboxamides includes spectroscopic techniques like IR, NMR, and mass spectrometry to elucidate the arrangement of atoms within the molecule. These techniques confirm the presence of the furan ring, carboxamide group, and any substituents attached to the core structure.

Chemical Reactions and Properties

Furan-carboxamides undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions, contributing to their chemical versatility. Their reactivity is influenced by the electron-rich furan ring and the carboxamide functionality, enabling the synthesis of a wide range of derivatives with diverse biological activities.

Physical Properties Analysis

The physical properties of furan-carboxamides, such as melting point, boiling point, and solubility, are determined by their molecular structure. These properties are crucial for understanding the compound's behavior in different solvents, which is essential for their application in chemical synthesis and pharmaceutical formulations.

Chemical Properties Analysis

Furan-carboxamides exhibit a range of chemical properties, including antimicrobial and antioxidant activities. These properties are attributed to the furan ring's reactivity and the ability of the carboxamide group to engage in hydrogen bonding, enhancing the compound's interaction with biological targets (Devi et al., 2010).

Applications De Recherche Scientifique

Synthesis and Biological Activities

The scientific research applications of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide span across various fields including organic synthesis, medicinal chemistry, and material science. This compound and its derivatives have been explored for their potential in developing new therapeutic agents, with a focus on their synthesis, biological activities, and applications in bio-imaging and as chemosensors.

Synthesis Techniques and Heterocyclic Derivatives : The synthesis of novel heterocyclic compounds, including imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, has been reported, showcasing the versatility of furan-carboxamide derivatives in generating bioactive molecules with potential antiprotozoal properties. These compounds have demonstrated strong DNA affinities and significant in vitro and in vivo activities against pathogens like T. b. rhodesiense and P. falciparum, highlighting their potential in treating protozoal infections (Ismail et al., 2004).

Fluorescent Chemosensors for Ion Detection : A phenoxazine-based fluorescence chemosensor has been developed, demonstrating the utility of furan-2-carboxamide derivatives in environmental monitoring and bio-imaging. This chemosensor exhibits selective turn-on fluorescence for Cd2+ ions and turn-off response for CN− ions, offering a dual-channel detection mechanism with implications for live cell imaging and environmental analysis (Ravichandiran et al., 2020).

PET Imaging of Microglia : The compound has been explored for its application in positron emission tomography (PET) imaging, specifically targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia. This application is crucial for studying neuroinflammation in various neuropsychiatric disorders, providing a noninvasive tool to monitor microglial activity and inflammation in the brain. The compound demonstrates high specificity and uptake in models of neuroinflammation, Alzheimer’s disease, and demyelination, underscoring its potential in diagnosing and studying neurodegenerative diseases (Horti et al., 2019).

Antimicrobial and Antioxidant Activities : Furan-2-carboxamide derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties, showing significant activity against a range of microorganisms. These findings support the potential use of these compounds in developing new antimicrobial agents with additional antioxidant benefits, contributing to the search for novel therapeutics in combating infectious diseases and oxidative stress-related conditions (Sokmen et al., 2014).

Propriétés

IUPAC Name |

N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c1-19-15(20)9-8-13(18-19)11-4-6-12(7-5-11)17-16(21)14-3-2-10-22-14/h2-10H,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDFDJKQRRSDLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]acetamide](/img/structure/B2496471.png)

![N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide](/img/structure/B2496480.png)

![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496482.png)

![1-[2-(2,3-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2496484.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2496485.png)

![5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2496491.png)

![[5-(Acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl acetate](/img/structure/B2496492.png)